molecular formula C6H8N2O B1601455 5-Cyclopropyl-1H-pyrazol-3(2H)-one CAS No. 199125-36-5

5-Cyclopropyl-1H-pyrazol-3(2H)-one

Cat. No. B1601455
M. Wt: 124.14 g/mol
InChI Key: ONAVRRIFDWJRIC-UHFFFAOYSA-N
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Description

“5-Cyclopropyl-1H-pyrazol-3(2H)-one” is a heterocyclic organic compound . It is also known as “5-Cyclopropyl-1H-pyrazol-3-amine hydrochloride” and "3-cyclopropyl-1H-pyrazol-5-amine" .


Molecular Structure Analysis

The molecular weight of “5-Cyclopropyl-1H-pyrazol-3(2H)-one” is 159.616700 g/mol . The molecular formula is C6H9N3.HCL . The structure includes a cyclopropyl group attached to a pyrazolone ring .


Physical And Chemical Properties Analysis

“5-Cyclopropyl-1H-pyrazol-3(2H)-one” is a liquid at 20 degrees Celsius . It should be stored under inert gas . The compound is air sensitive .

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Pyrazoles and Cyclopropenyl Alcohols : A study demonstrated the regioselective 1,3-dipolar cycloaddition of 2-diazopropane to propargylic alcohols, leading to the synthesis of 3H-pyrazoles and, subsequently, to α- and β-dimethylcyclopropenyl alcohols through photolysis (Hamdi, Dixneuf, & Khemiss, 2005).
  • Annulations with Arylhydrazines : Brönsted acid-mediated annulations of 1-cyanocyclopropane-1-carboxylates with arylhydrazines offer an efficient strategy for synthesizing 1,3,5-trisubstituted pyrazoles, showcasing the versatility of cyclopropyl compounds in creating structurally diverse pyrazole derivatives (Xue, Liu, Qing, & Wang, 2016).

Biological Activities

  • Antiproliferative Agents : Novel 1-aryl-3, 5-bis(het)aryl pyrazole derivatives were synthesized and exhibited significant cytotoxic effects against breast cancer and leukemic cells, indicating their potential as antiproliferative agents. These compounds induce cell death by activating apoptosis in cancer cells, highlighting the importance of the pyrazole moiety in pharmaceutical chemistry (Ananda et al., 2017).
  • Antimicrobial and Antioxidant Activity : Pyrazolo[1,2-b]phthalazine derivatives were synthesized and evaluated for their antimicrobial, antituberculosis, and antioxidant activities. Several compounds showed excellent activity compared to first-line drugs, demonstrating the potential of these derivatives in developing new therapeutic agents (Sangani et al., 2016).

Safety And Hazards

The compound is known to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

5-cyclopropyl-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c9-6-3-5(7-8-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAVRRIFDWJRIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70476793
Record name 5-Cyclopropyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropyl-1H-pyrazol-3(2H)-one

CAS RN

199125-36-5
Record name 5-Cyclopropyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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